molecular formula C7H6F2N2O B2438291 1-(3,5-Difluorophenyl)urea CAS No. 874840-52-5

1-(3,5-Difluorophenyl)urea

Cat. No.: B2438291
CAS No.: 874840-52-5
M. Wt: 172.135
InChI Key: QUUOCJXSRNBPLP-UHFFFAOYSA-N
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Description

1-(3,5-Difluorophenyl)urea is an organic compound characterized by the presence of a urea moiety attached to a difluorophenyl group. This compound has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of fluorine atoms in the phenyl ring enhances its chemical stability and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3,5-Difluorophenyl)urea can be synthesized through the reaction of 3,5-difluoroaniline with phosgene or its derivatives, such as triphosgene. The reaction typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and yield.

Chemical Reactions Analysis

1-(3,5-Difluorophenyl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the urea moiety into amine derivatives using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Carbonyl derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenylurea derivatives.

Scientific Research Applications

1-(3,5-Difluorophenyl)urea has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3,5-Difluorophenyl)urea involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of fluorine atoms enhances its binding affinity and selectivity. The compound can inhibit enzyme activity by forming stable complexes, thereby disrupting essential biochemical pathways .

Comparison with Similar Compounds

1-(3,5-Difluorophenyl)urea can be compared with other phenylurea derivatives:

    1-(3,5-Dichlorophenyl)urea: Similar in structure but with chlorine atoms instead of fluorine. It exhibits different chemical reactivity and biological activity.

    1-(3,5-Dimethylphenyl)urea: Contains methyl groups instead of fluorine, leading to variations in its physical and chemical properties.

    1-(3,5-Dinitrophenyl)urea:

Uniqueness: The presence of fluorine atoms in this compound imparts unique properties, such as increased chemical stability and enhanced biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

(3,5-difluorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F2N2O/c8-4-1-5(9)3-6(2-4)11-7(10)12/h1-3H,(H3,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUUOCJXSRNBPLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)F)NC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred solution of 3,5-difluoroaniline (4.0 g, 31 mmol, 1.00 equiv) in CH2Cl2 (50 mL) under argon at room temperature was added dropwise trimethylsilyl isocyanate (3.56 g, 30.90 mmol, 1.00 equiv). The reaction mixture was stirred overnight and quenched by the dropwise addition of CH3OH (50 mL). The reaction mixture was concentrated under reduced pressure and the resulting residue was purified by flash chromatography (silica gel, eluting with CHCl3/CH3OH (10:1 to 7:1)) to yield 2.0 g (38%) of the title compound as a white solid. 1H-NMR (400 MHz, DMSO-d6): δ ppm 8.96 (s, 1H), 7.16-7.10 (m, 2H), 6.72-6.66 (m, 1H), 6.07 (br s, 2H).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
3.56 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
38%

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